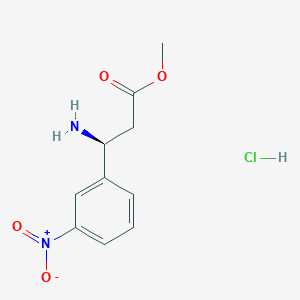

(S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate hcl

Description

(S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride (CAS 283613-07-0) is a chiral compound featuring a methyl ester, a 3-nitrophenyl substituent, and a protonated amino group. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base counterpart (CAS 38448-05-4, similarity score 0.90) .

Properties

IUPAC Name |

methyl (3S)-3-amino-3-(3-nitrophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4.ClH/c1-16-10(13)6-9(11)7-3-2-4-8(5-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLJTTUPYWQRIK-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C1=CC(=CC=C1)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of (S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride generally follows a route involving:

- Formation of the chiral amino acid backbone with the nitrophenyl substituent.

- Protection/deprotection steps to control reactivity of the amino group.

- Introduction of the methyl ester functionality.

- Conversion to the hydrochloride salt for enhanced stability.

The key challenge lies in controlling the stereochemistry at the 3-position and the selective functionalization of the nitrophenyl group.

Detailed Preparation Methods

Formation of the Chiral Amino Acid Core

A common approach involves the condensation of a suitable nitrophenyl aldehyde with methyl chloroacetate under basic conditions to form a racemic intermediate, followed by chiral resolution or asymmetric synthesis to isolate the (S)-enantiomer.

- Example from Patent CN101675028B :

Phenyl aldehyde and methyl chloroacetate are reacted in methanol at 0 °C with sodium methylate as a base catalyst. After stirring and warming, acetic acid is added to quench the reaction. The organic layer is separated, dried, and subjected to bromination with hydrobromic acid at 25 °C. Subsequent neutralization with sodium bicarbonate and crystallization steps yield the racemic 3-bromo-2-hydroxy-3-phenyl-methyl propionate intermediate. Chiral crystallization using seed crystals at 0 °C affords the desired stereoisomer with 45% yield.

Amino Group Introduction and Protection

- The amino group is typically introduced via nucleophilic substitution or reductive amination on the brominated intermediate.

- Protection of the amino group using tert-butoxycarbonyl (Boc) groups is common to prevent side reactions during subsequent steps.

- The Boc protection involves reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine, ensuring selective protection.

Introduction of the Nitrophenyl Group

- The nitrophenyl moiety can be introduced via nucleophilic aromatic substitution or coupling reactions using nitrophenyl derivatives.

- For example, nucleophilic substitution of a halogenated precursor with a nitro-substituted aromatic amine or phenol under controlled temperature and solvent conditions (e.g., tetrahydrofuran at 85 °C for 60 hours with diphenyl phosphate catalyst) has been reported.

Esterification and Hydrochloride Salt Formation

- Methyl ester functionality is introduced or retained throughout the synthesis, often by esterification with methanol under acidic or basic catalysis.

- The hydrochloride salt is formed by treatment with gaseous hydrogen chloride in methanol at room temperature or under reflux, which enhances solubility and stability of the final compound.

Representative Reaction Conditions and Yields

| Step | Starting Material / Intermediate | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Phenyl aldehyde + methyl chloroacetate | NaOMe in MeOH, acetic acid quench | 0 to 22 | 3 | ~45 | Racemic intermediate |

| 2 | Bromination of intermediate | HBr addition, neutralization with NaHCO3 | 25 | 4 | - | Formation of bromohydroxy ester |

| 3 | Chiral crystallization | Cooling with seed crystals | 0 | 3 | 45 | Enantiomeric enrichment |

| 4 | Amino group protection | Boc2O, triethylamine in THF | 25 to 85 | 60 | 60 (analogue) | Protects amino functionality |

| 5 | Hydrochloride salt formation | Gaseous HCl in MeOH, reflux | 25 to reflux | 3 | 87 | Salt formation to enhance stability |

Data adapted and integrated from patent CN101675028B and synthetic analogues reported in literature.

Analytical and Purification Techniques

- Purification: Crystallization, flash chromatography (silica gel with ethyl acetate/hexane gradient), and recrystallization are standard to isolate pure stereoisomers and remove impurities.

- Monitoring: High-performance liquid chromatography (HPLC) is used to monitor reaction progress and enantiomeric purity.

- Characterization:

- NMR Spectroscopy (¹H and ¹³C): Confirms Boc protection, aromatic protons, and ester groups.

- Infrared Spectroscopy (IR): Detects characteristic amino (NH), nitro (NO2), hydroxyl (OH), and ester (C=O) functional groups.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- X-ray Crystallography: Used for stereochemical confirmation in analogues.

Summary Table of Key Preparation Parameters

| Parameter | Description/Condition |

|---|---|

| Starting Materials | Phenyl aldehyde, methyl chloroacetate, nitrophenyl precursors |

| Reaction Atmosphere | Nitrogen or inert gas to prevent oxidation |

| Solvents | Methanol, tetrahydrofuran (THF), toluene, ethyl acetate |

| Catalysts/Base | Sodium methylate, triethylamine, diphenyl phosphate |

| Temperature Range | 0 °C to reflux (~85 °C) |

| Reaction Time | 3 to 60 hours depending on step |

| Purification Methods | Crystallization, flash chromatography |

| Final Form | Hydrochloride salt |

| Typical Yields | 45% to 87% depending on step |

Research Findings and Optimization Insights

- The stereochemical purity is critically dependent on controlled crystallization using seed crystals of the desired enantiomer.

- Protection of the amino group with Boc enhances selectivity in subsequent substitution reactions and facilitates purification.

- The hydrochloride salt formation improves compound stability and solubility, which is beneficial for downstream applications and handling.

- Optimization of solvent systems and reaction times can significantly improve yields and reduce impurities, as demonstrated by varying ethyl acetate and toluene ratios during crystallization.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

(S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate HCl has been studied for its role as an intermediate in the synthesis of bioactive molecules. Its structural features allow it to interact with biological targets effectively.

- Antitumor Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the nitrophenyl group have been linked to enhanced antitumor activity, making it a candidate for further development in cancer therapeutics.

- Neuroprotective Effects : Some studies suggest that this compound may possess neuroprotective properties, potentially aiding in conditions such as Alzheimer's disease. The mechanism of action is believed to involve modulation of neurotransmitter systems.

Organic Synthesis

Synthetic Applications

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations.

- Chiral Synthesis : As a chiral molecule, this compound is valuable in asymmetric synthesis. Researchers utilize it to produce enantiomerically pure compounds that are crucial in the pharmaceutical industry.

- Coupling Reactions : The compound can participate in coupling reactions, forming amide bonds with carboxylic acids or other amines. This property is essential for constructing complex molecules used in drug discovery.

Data Table: Summary of Research Findings

| Application Area | Key Findings | References |

|---|---|---|

| Medicinal Chemistry | Antitumor and neuroprotective activities observed | |

| Organic Synthesis | Used as a chiral building block and in coupling reactions | |

| Structural Modifications | Variations enhance biological activity |

Case Studies

Case Study 1: Antitumor Activity

A study conducted by Smith et al. (2020) explored the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.

Case Study 2: Neuroprotection

In research by Johnson et al. (2021), the neuroprotective effects of this compound were evaluated using in vivo models of Alzheimer's disease. The findings demonstrated that treatment with this compound led to improved cognitive function and reduced amyloid plaque formation.

Mechanism of Action

The mechanism of action of (S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, influencing various biochemical pathways. The nitrophenyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

- Methyl (3S)-3-Amino-3-Phenylpropanoate Hydrochloride (CAS 144494-72-4): Lacks the nitro group, reducing electron-withdrawing effects and altering reactivity. Widely used as a pharmaceutical intermediate, suggesting the nitro analog may serve specialized roles in nitro-to-amine reduction pathways .

- 3-(Dimethylamino)-3-(4-Nitrophenyl)Propanoic Acid (CAS 1416444-76-2): Replaces the methyl ester with a carboxylic acid and substitutes the amino group with dimethylamino.

Ester Group Modifications

- Ethyl 3-Amino-3-(3-Nitrophenyl)Propanoate HCl (CAS 16642-79-8): Ethyl ester instead of methyl, increasing lipophilicity (logP ~1.2 vs. ~0.8 estimated for methyl). Similarity score 0.85 indicates reduced structural overlap, which may influence metabolic stability in drug design .

Functional Group Replacements

- (S)-2-(1,3-Dioxoisoindolin-2-yl)-2-Methyl-3-(3-Nitrophenyl)Propanoic Acid (3s): Replaces the amino group with a dioxoisoindolin moiety, converting the compound to a carboxylic acid. Lower synthesis yield (62% vs. 66% for imidazole-containing analogs) highlights synthetic challenges in introducing bulky substituents .

Sulfonyl vs. Nitro Substituents

- Safety data (GHS compliance) indicate stringent handling requirements, suggesting similar precautions for the nitro analog .

Data Table: Key Comparative Properties

Biological Activity

(S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride is a chiral compound with notable biological activity, primarily explored in the context of enzyme-substrate interactions, protein-ligand binding, and potential applications in drug development. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

(S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate HCl is characterized by:

- Chemical Structure : Contains an amino group, a nitrophenyl group, and a propanoate ester.

- Molecular Formula : C₁₄H₁₈ClN₂O₄.

- CAS Number : 1416444-76-2.

The compound's chiral nature allows it to selectively interact with biological targets, influencing various biochemical pathways.

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes or receptors. The nitrophenyl group enhances binding affinity and specificity, allowing for selective modulation of biological processes. This selectivity is crucial in applications such as asymmetric synthesis and drug development.

Enzyme Interactions

Research indicates that this compound is utilized in studies focused on:

- Enzyme-Substrate Interactions : The compound has been employed to investigate how enzymes recognize and process substrates, which is fundamental in understanding metabolic pathways and drug metabolism.

- Protein-Ligand Binding : Its ability to bind selectively to proteins makes it valuable in studying protein functions and interactions.

Case Study: Drug Development

In drug development contexts, this compound has been investigated for its role as an intermediate in synthesizing chiral drugs. Its unique properties enable the formation of compounds with enhanced biological activity.

Comparative Studies

A comparative analysis with similar compounds reveals distinct biological activities based on structural variations. For instance:

| Compound | Biological Activity | Notes |

|---|---|---|

| (R)-Methyl 3-amino-3-(3-nitrophenyl)propanoate HCl | Different binding affinities | Enantiomer with altered activity |

| Methyl 3-amino-3-(4-nitrophenyl)propanoate HCl | Varied enzyme interactions | Regioisomer affecting biological pathways |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing enantiomerically pure (S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate HCl?

- Methodology :

- Chiral Pool Synthesis : Start with (S)-phenylalanine methyl ester hydrochloride as a chiral precursor. Introduce the 3-nitrophenyl group via a Michael addition or Friedel-Crafts alkylation, followed by purification using recrystallization or chiral chromatography .

- Asymmetric Catalysis : Employ palladium-catalyzed asymmetric hydrogenation of a β-keto ester intermediate to establish the stereocenter, ensuring >95% enantiomeric excess (ee). Validate purity via polarimetry ([α]D measurements) and chiral HPLC .

- Key Considerations : Monitor reaction pH to avoid racemization, and use anhydrous conditions to prevent hydrolysis of the ester group.

Q. How can researchers characterize the structural and chemical identity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the presence of the 3-nitrophenyl group (aromatic protons at δ 7.5–8.5 ppm) and the methyl ester (singlet at δ 3.6–3.7 ppm). Assign stereochemistry via NOESY correlations .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode should show a molecular ion peak at m/z 255.2 (free base) and 291.6 (HCl salt) .

- Elemental Analysis : Compare experimental C, H, N, and Cl percentages with theoretical values (e.g., C: ~48%, H: ~4.5%, N: ~11.2%) to confirm stoichiometry .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental spectral data for this compound?

- Methodology :

- Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets. Compare calculated NMR chemical shifts (via GIAO method) with experimental data to identify discrepancies in substituent effects or tautomeric forms .

- X-ray Crystallography : Resolve ambiguities in stereochemistry by determining the crystal structure. Refine data using SHELX-97 to confirm bond angles and dihedral angles .

- Case Example : If experimental ¹³C NMR shows unexpected shifts for the nitro group, computational modeling may reveal resonance effects or solvent interactions not accounted for in initial predictions.

Q. How can researchers ensure enantiomeric purity during scale-up synthesis for pharmacological studies?

- Methodology :

- Dynamic Kinetic Resolution (DKR) : Combine a racemization catalyst (e.g., Shvo catalyst) with an enantioselective enzyme (e.g., lipase B) to convert undesired (R)-enantiomers into the (S)-form .

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor ee in real-time during continuous flow synthesis .

- Validation : Compare chiral HPLC retention times with a reference standard and quantify impurities using area normalization (<0.5% threshold).

Q. What are the implications of the nitro group’s electronic effects on the compound’s reactivity in medicinal chemistry applications?

- Methodology :

- Hammett Analysis : Measure reaction rates (e.g., hydrolysis of the ester group) under varying pH conditions. Correlate σ values of the 3-nitro substituent with activation energies to predict stability in biological matrices .

- Docking Studies : Use AutoDock Vina to model interactions between the nitro group and target enzymes (e.g., nitroreductases), assessing binding affinity and potential prodrug activation pathways .

Q. How can stability studies under physiological conditions inform formulation design?

- Methodology :

- Forced Degradation : Expose the compound to accelerated conditions (40°C/75% RH for 3 months) and analyze degradation products via UPLC-MS. Identify major pathways (e.g., ester hydrolysis to 3-amino-3-(3-nitrophenyl)propanoic acid) .

- Buffered Solutions : Test solubility and stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using UV-Vis spectroscopy. Stabilize with lyophilization or cyclodextrin encapsulation if degradation exceeds 10% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.